molecular formula C14H15ClN2O2S B2603881 (E)-methyl 2-((Z)-2-((4-chlorophenyl)imino)-3-ethylthiazolidin-4-ylidene)acetate CAS No. 1164543-37-6

(E)-methyl 2-((Z)-2-((4-chlorophenyl)imino)-3-ethylthiazolidin-4-ylidene)acetate

Cat. No.: B2603881
CAS No.: 1164543-37-6
M. Wt: 310.8
InChI Key: UJMDXQPHEXNXDI-HFVHOCQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-methyl 2-((Z)-2-((4-chlorophenyl)imino)-3-ethylthiazolidin-4-ylidene)acetate is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring, a chlorophenyl group, and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-((Z)-2-((4-chlorophenyl)imino)-3-ethylthiazolidin-4-ylidene)acetate typically involves the condensation of 4-chlorobenzaldehyde with thiazolidine derivatives under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the imino group. The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-((Z)-2-((4-chlorophenyl)imino)-3-ethylthiazolidin-4-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-methyl 2-((Z)-2-((4-chlorophenyl)imino)-3-ethylthiazolidin-4-ylidene)acetate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has been studied for its potential therapeutic properties. It may exhibit biological activity, such as antimicrobial or anticancer effects, making it a candidate for drug development. Research is ongoing to understand its mechanism of action and efficacy in different biological systems.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged to create new materials with specific functionalities, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of (E)-methyl 2-((Z)-2-((4-chlorophenyl)imino)-3-ethylthiazolidin-4-ylidene)acetate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, potentially affecting their function. The chlorophenyl group may interact with hydrophobic regions of proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine derivatives: Compounds with a thiazolidine ring structure, such as thiazolidinediones, which are used in the treatment of diabetes.

    Chlorophenyl compounds: Compounds containing a chlorophenyl group, such as chlorophenylpiperazine, which has psychoactive properties.

Uniqueness

(E)-methyl 2-((Z)-2-((4-chlorophenyl)imino)-3-ethylthiazolidin-4-ylidene)acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl (2E)-2-[2-(4-chlorophenyl)imino-3-ethyl-1,3-thiazolidin-4-ylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c1-3-17-12(8-13(18)19-2)9-20-14(17)16-11-6-4-10(15)5-7-11/h4-8H,3,9H2,1-2H3/b12-8+,16-14?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMDXQPHEXNXDI-WYBTUVDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=O)OC)CSC1=NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1/C(=C/C(=O)OC)/CSC1=NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.